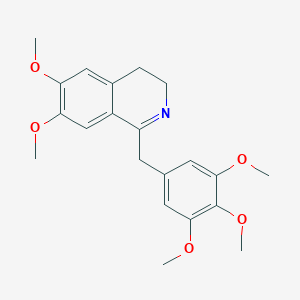

3,4-Dihydro-6,7-dimethoxy-1-(3,4,5-trimethoxybenzyl)isoquinoline

Übersicht

Beschreibung

“3,4-Dihydro-6,7-dimethoxy-1-(3,4,5-trimethoxybenzyl)isoquinoline” is a chemical compound with the molecular formula C21H25NO5 and a molecular weight of 371.4269 . It is also known by the FDA UNII code C0PK0Y7HAH .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, products of heterocyclization were isolated on condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols . In the case of o-hydroxybenzyl alcohols, products of a Michael aza reaction were obtained .Chemical Reactions Analysis

Reactions of similar compounds, such as 6,7-dimethoxy-3,4-dihydroisoquinoline, with o-quinone methides have been studied . The reaction was found to result in a [4+2] cycloaddition with inverted electronic requirements .Wissenschaftliche Forschungsanwendungen

- Field : Organic Chemistry .

- Application : The compound 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one, which is structurally similar to the compound you mentioned, has been used in Michael addition reactions . These reactions are fundamental in organic synthesis.

- Method : The compound was reacted with various nucleophiles under Michael addition reaction conditions, resulting in a variety of compounds with different stability .

- Results : The progress of the reaction was found to depend on the stability of the synthesized 1-indanone derivatives. Compounds with aliphatic amines showed more propensity for participation in retro-Michael reactions compared to compounds with aromatic amines .

- Field : Medicinal Chemistry .

- Application : The compound 6,7-DIMETHOXY-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE, which is structurally similar to the compound you mentioned, is used in the synthesis of various derivatives .

- Method : Specific methods of synthesis were not detailed in the source, but it’s common in medicinal chemistry to use various organic reactions to synthesize derivatives of a parent compound .

- Results : The synthesized derivatives could potentially be used in the development of new drugs .

Michael Addition Reaction

Synthesis of Derivatives

- Field : Crystallography .

- Application : A compound structurally similar to the one you mentioned, 9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride, was used in a study to determine its crystal structure .

- Method : The crystal structure was determined using X-ray diffraction .

- Results : The crystal structure was successfully determined, providing valuable information about the arrangement of atoms in the crystal .

- Field : Organic Chemistry .

- Application : Ethyl 6,7-Dimethoxy-2’,3’,5’,6’-tetrahydro-3H-spiro[isoquinoline-4,4’-pyran]-1-carboxylate, a compound structurally similar to the one you mentioned, was used in the synthesis of various derivatives .

- Method : The compound was reacted with various reagents under specific conditions to synthesize different derivatives .

- Results : A series of novel derivatives of 4-spirotetrahydropyran-substituted dihydro- and tetrahydroisoquinolines with various different substituents in the first and second positions of the heterocyclic ring were prepared .

- Field : Medical Imaging .

- Application : A compound structurally similar to the one you mentioned, 6,7-Dimethoxy-2-{3-[4-[(11)C]methoxy-3,4-dihydro-2H-naphthalen-(1E)-ylidene]-propyl}-1,2,3,4-tetrahydro-isoquinoline, is being developed as a PET agent for the non-invasive study of the P-gp function and MDR in tumors and normal tissues .

- Method : The compound is injected into the body and its distribution is tracked using PET imaging .

- Results : The compound could potentially provide valuable information about the function of P-gp and MDR in tumors and normal tissues .

Crystal Structure Analysis

Synthesis of Derivatives

Positron Emission Tomography (PET) Agent

- Ligand in Organic Synthesis

- Field : Organic Chemistry .

- Application : A compound structurally similar to the one you mentioned, 4,7-Dimethoxy-1,10-phenanthroline, is used as an efficient ligand in organic synthesis . It is used in the N-arylation of imidazole with aryl iodides and bromides in the presence of copper catalysts .

- Method : The compound is combined with imidazole and aryl iodides or bromides, and the reaction is catalyzed by copper .

- Results : The reaction results in the N-arylation of imidazole .

Eigenschaften

IUPAC Name |

6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-23-17-11-14-6-7-22-16(15(14)12-18(17)24-2)8-13-9-19(25-3)21(27-5)20(10-13)26-4/h9-12H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQNZPHFAPHRDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=NCCC3=CC(=C(C=C32)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-6,7-dimethoxy-1-(3,4,5-trimethoxybenzyl)isoquinoline | |

CAS RN |

61349-11-9 | |

| Record name | 3,4-Dihydro-6,7-dimethoxy-1-(3,4,5-trimethoxybenzyl)isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061349119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DIHYDRO-6,7-DIMETHOXY-1-(3,4,5-TRIMETHOXYBENZYL)ISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0PK0Y7HAH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

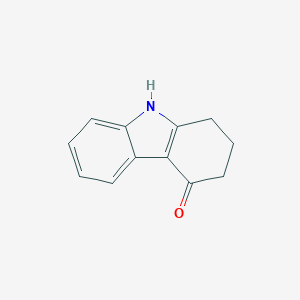

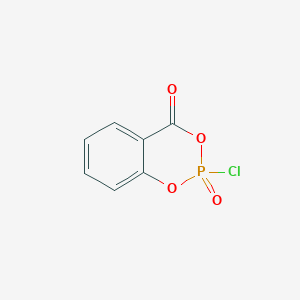

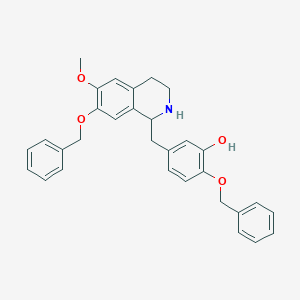

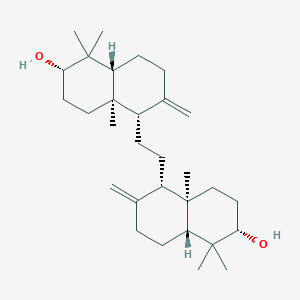

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B24052.png)

![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)

![2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide](/img/structure/B24109.png)